![molecular formula C22H20ClN3O3 B3608331 6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(3-pyridinyl)quinoline](/img/structure/B3608331.png)
6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(3-pyridinyl)quinoline
Descripción general
Descripción
6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(3-pyridinyl)quinoline, also known as GSK369796, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(3-pyridinyl)quinoline has been studied extensively for its potential applications in the treatment of various diseases, including malaria, tuberculosis, and cancer. In particular, the compound has been shown to exhibit potent antimalarial activity, with IC50 values in the nanomolar range. Additionally, this compound has been found to inhibit the growth of Mycobacterium tuberculosis, the causative agent of tuberculosis, and to induce apoptosis in cancer cells.
Mecanismo De Acción
The mechanism of action of 6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(3-pyridinyl)quinoline is not fully understood, but it is thought to involve the inhibition of several key enzymes involved in the biosynthesis of essential molecules in the target organisms. For example, the compound has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the biosynthesis of pyrimidine nucleotides in Plasmodium falciparum, the causative agent of malaria.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the disruption of cellular metabolism. Additionally, the compound has been found to exhibit good pharmacokinetic properties, with high oral bioavailability and good tissue penetration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(3-pyridinyl)quinoline for lab experiments is its potent activity against a range of target organisms, including Plasmodium falciparum and Mycobacterium tuberculosis. Additionally, the compound has good pharmacokinetic properties, which make it suitable for in vivo studies. However, one limitation of this compound is its relatively complex synthesis method, which may limit its availability for some researchers.
Direcciones Futuras
There are several potential future directions for research on 6-chloro-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-2-(3-pyridinyl)quinoline. One area of interest is the development of analogs and derivatives of the compound with improved activity and pharmacokinetic properties. Additionally, the compound may have potential applications in the treatment of other diseases, such as viral infections and autoimmune disorders. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential drug targets for the compound.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. The compound exhibits potent activity against a range of target organisms, including Plasmodium falciparum and Mycobacterium tuberculosis, and has good pharmacokinetic properties. However, the complex synthesis method of this compound may limit its availability for some researchers. Future research directions for the compound include the development of analogs and derivatives with improved activity and pharmacokinetic properties, as well as further studies to elucidate its mechanism of action and potential drug targets.
Propiedades
IUPAC Name |
(6-chloro-2-pyridin-3-ylquinolin-4-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c23-16-3-4-19-17(12-16)18(13-20(25-19)15-2-1-7-24-14-15)21(27)26-8-5-22(6-9-26)28-10-11-29-22/h1-4,7,12-14H,5-6,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSZMFMOYHYZVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)C3=CC(=NC4=C3C=C(C=C4)Cl)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2,5-dimethoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B3608250.png)
![2-(5-methyl-2-furyl)-N-[2-(methylthio)phenyl]-4-quinolinecarboxamide](/img/structure/B3608259.png)
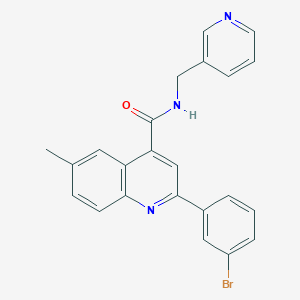
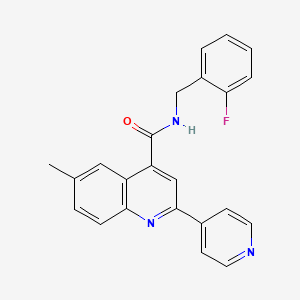

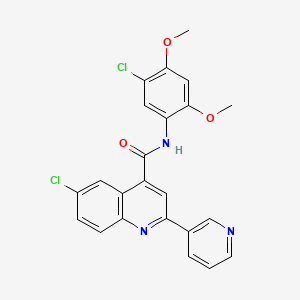

![2-(4-bromophenyl)-N-[2-(dimethylamino)ethyl]-4-quinolinecarboxamide](/img/structure/B3608294.png)
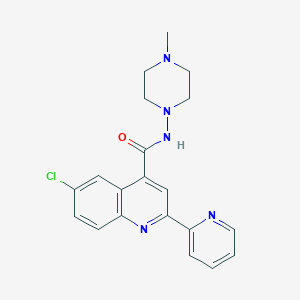
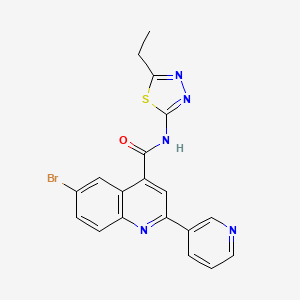
![2-(3,4-dimethoxyphenyl)-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-4-quinolinecarboxamide](/img/structure/B3608319.png)
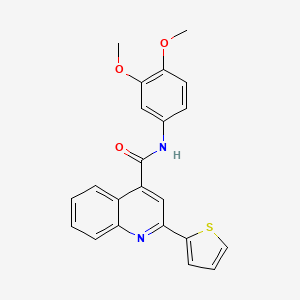
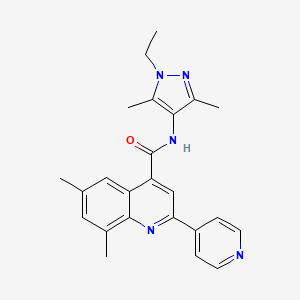
![2-(1,3-benzodioxol-5-yl)-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3608348.png)